
Ethanol, 2-(2-butoxyethoxy)-, phosphate, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2-(2-butoxyethoxy)-, phosphate, sodium salt: is a chemical compound with the molecular formula C8H18O7PNa. It is a derivative of ethanol and is characterized by the presence of a phosphate group and a sodium salt. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethanol, 2-(2-butoxyethoxy)-, phosphate, sodium salt typically involves the reaction of 2-(2-butoxyethoxy)ethanol with phosphoric acid, followed by neutralization with sodium hydroxide. The reaction conditions include controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are mixed under controlled conditions. The process involves continuous monitoring of temperature, pressure, and pH to optimize yield and purity. The final product is then purified through filtration and crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Ethanol, 2-(2-butoxyethoxy)-, phosphate, sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form simpler alcohols.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Various substituted phosphates.
Applications De Recherche Scientifique
Ethanol, 2-(2-butoxyethoxy)-, phosphate, sodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer in pharmaceutical formulations.
Industry: Utilized in the production of detergents, surfactants, and emulsifiers.
Mécanisme D'action
The mechanism of action of ethanol, 2-(2-butoxyethoxy)-, phosphate, sodium salt involves its interaction with various molecular targets. The phosphate group can participate in phosphorylation reactions, which are crucial in cellular signaling pathways. Additionally, the compound can act as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic substances.
Comparaison Avec Des Composés Similaires
- Ethanol, 2-(2-butoxyethoxy)-, phosphate, potassium salt
- Ethanol, 2-(2-butoxyethoxy)-, phosphate, ammonium salt
- Diethylene glycol monobutyl ether phosphate
Comparison: Ethanol, 2-(2-butoxyethoxy)-, phosphate, sodium salt is unique due to its sodium salt form, which imparts specific solubility and reactivity characteristics. Compared to its potassium and ammonium counterparts, the sodium salt is more commonly used in industrial applications due to its cost-effectiveness and availability. The diethylene glycol monobutyl ether phosphate, while similar in structure, lacks the specific properties conferred by the sodium salt.
Propriétés
Numéro CAS |
68814-11-9 |
|---|---|
Formule moléculaire |
C8H17Na2O6P |
Poids moléculaire |
286.17 g/mol |
Nom IUPAC |
disodium;2-(2-butoxyethoxy)ethyl phosphate |
InChI |
InChI=1S/C8H19O6P.2Na/c1-2-3-4-12-5-6-13-7-8-14-15(9,10)11;;/h2-8H2,1H3,(H2,9,10,11);;/q;2*+1/p-2 |
Clé InChI |
DSBYJZUBAROODD-UHFFFAOYSA-L |
SMILES canonique |
CCCCOCCOCCOP(=O)([O-])[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


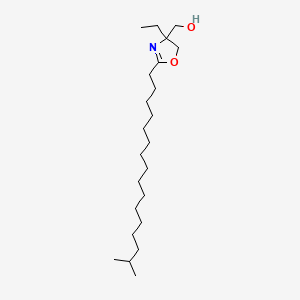

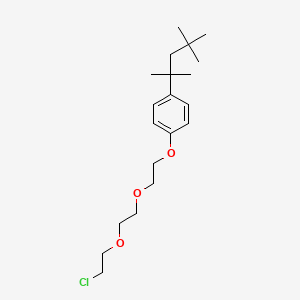
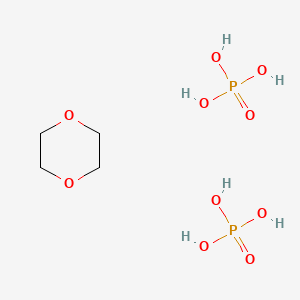
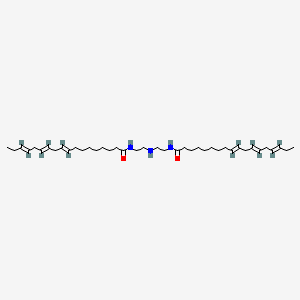
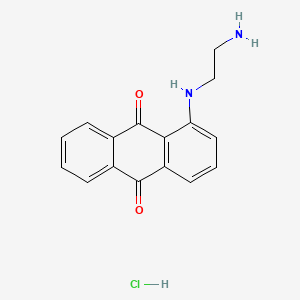
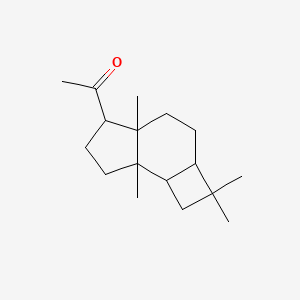
![2,2'-[[3-(Dodecyloxy)propyl]imino]bisethanol](/img/structure/B12670737.png)
![Methyl 2-[[(octahydro-5,5-dimethyl-1-naphthyl)methylene]amino]benzoate](/img/structure/B12670738.png)


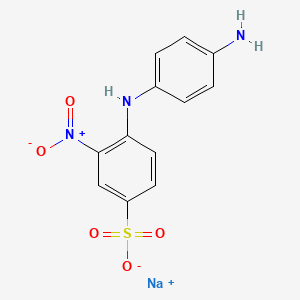
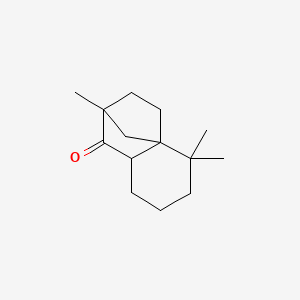
![N,N-Bis[(triethoxysilyl)methyl]cyclohexylamine](/img/structure/B12670764.png)
